

Initial studies on fruquintinib efficacy in solid tumors

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An In-depth Technical Guide to the Initial Efficacy Studies of **Fruquintinib** in Solid Tumors

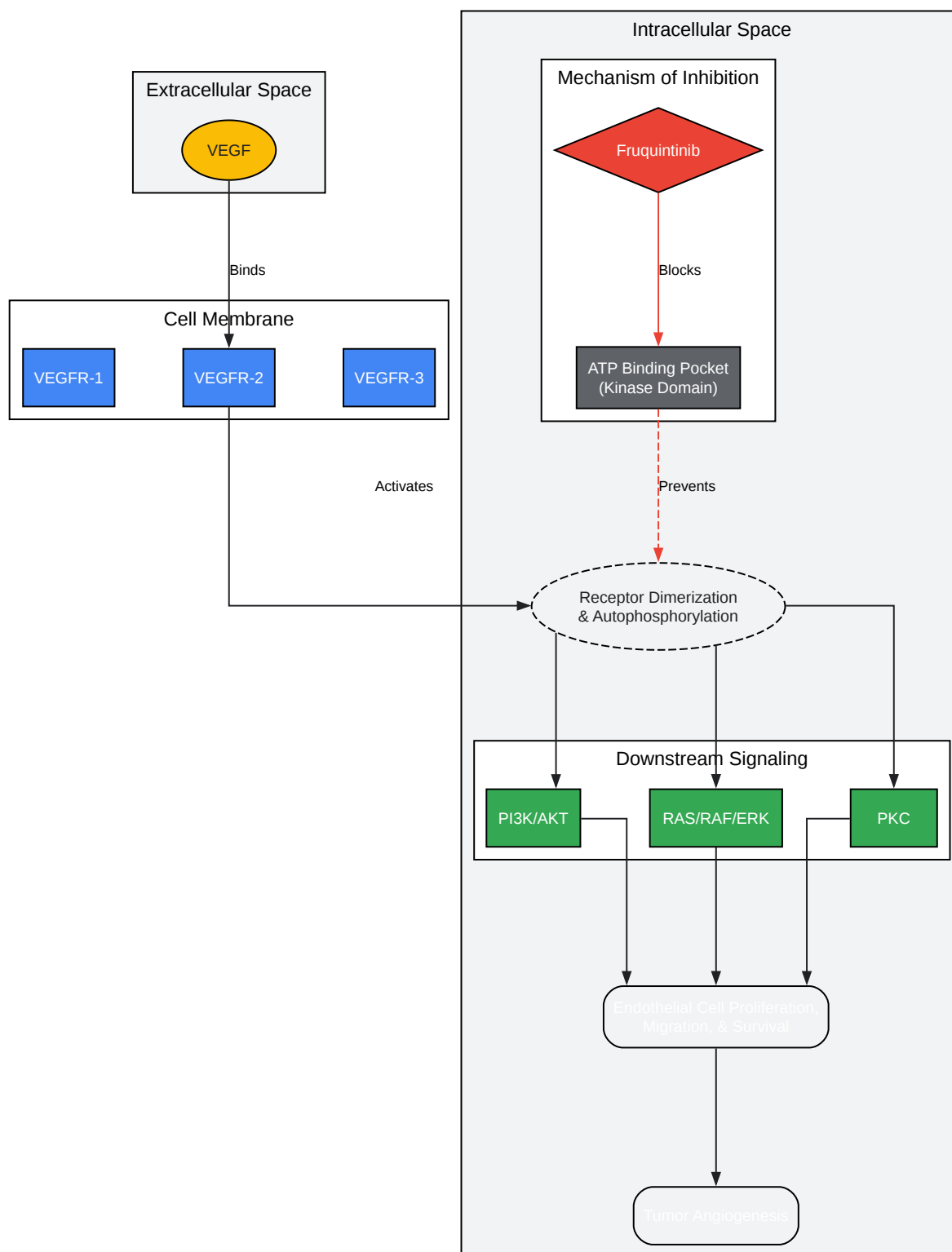
Introduction

Fruquintinib is a potent and highly selective oral small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4] These receptors are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth, proliferation, and metastasis.[2][5] By targeting the VEGF/VEGFR pathway, **fruquintinib** effectively blocks tumor angiogenesis, offering a targeted therapeutic strategy for various solid tumors.[6][7] Developed as a next-generation TKI, its high selectivity is designed to minimize off-target toxicities, thereby improving its safety profile and suitability for combination therapies.[1][3] This guide provides a comprehensive overview of the foundational preclinical and clinical studies that have investigated the efficacy of **fruquintinib** across several solid tumors, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

Fruquintinib exerts its anti-tumor effect by competitively binding to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][8] This action prevents the binding and autophosphorylation of the receptors induced by VEGF ligands.[1][7] The inhibition of VEGFR phosphorylation disrupts downstream signaling cascades crucial for endothelial cell function, including the PI3K/AKT, RAF/RAS/ERK, and PKC pathways.[2][7][8] The result is the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction

in tumor microvessel density and the suppression of tumor growth.[6][7][8] Preclinical studies have confirmed that **fruquintinib**'s primary effect is anti-angiogenic rather than directly cytotoxic to tumor cells.[8]



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Caption: Fruquintinib's inhibition of the VEGFR signaling pathway.

Preclinical Efficacy

In vitro kinase assays demonstrated **fruquintinib**'s high potency and selectivity for VEGFRs.[4] It showed weak inhibition against other kinases like RET, FGFR-1, and c-kit, and negligible activity against a broader panel of 253 kinases, underscoring its specificity.[4][8][9] In vivo studies using human tumor xenograft models confirmed its anti-tumor activity, which was attributed to its anti-angiogenic effects.[2][4]

Target Kinase	IC50 (nmol/L)	Reference
VEGFR-1	33	[4][8][9]
VEGFR-2	35	[4][8][9]
VEGFR-3	0.5	[4][8][9]
c-Kit	Weak Inhibition	[4][8]
FGFR-1	Weak Inhibition	[4][8]
RET	Weak Inhibition	[4][8]

Table 1: In Vitro Kinase
Inhibitory Activity of
Fruquintinib.

Clinical Efficacy in Solid Tumors

Fruquintinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in heavily pretreated patients with various solid tumors.

Metastatic Colorectal Cancer (mCRC)

The foundational evidence for **fruquintinib**'s efficacy in mCRC comes from the FRESCO and FRESCO-2 trials. These studies established **fruquintinib** as a valid treatment option for patients with refractory mCRC.[10][11]

FRESCO Trial: This Phase III study, conducted in China, evaluated **fruquintinib** in patients with mCRC who had progressed after at least two lines of standard chemotherapy.[12] The trial

met its primary endpoint, showing a statistically significant improvement in overall survival (OS).^{[12][13]}

FRESCO-2 Trial: This global Phase III trial enrolled a heavily pretreated population of patients with refractory mCRC who had progressed on or were intolerant to standard chemotherapies, anti-VEGF therapy, anti-EGFR therapy (if RAS wild-type), and trifluridine/tipiracil and/or regorafenib.^{[14][15]} The trial confirmed the findings of FRESCO on a global scale, demonstrating significant improvements in both OS and progression-free survival (PFS).^{[10][15][16]}

Trial	Treat ment Arm	N	Media n OS (mont hs)	HR (OS)	Media n PFS (mont hs)	HR (PFS)	ORR (%)	DCR (%)	Refer ence
FRES CO	Fruqui ntinib	278	9.3	0.65	3.7	0.26	4.7	62.2	[12] [13] [17]
Placeb o	138	6.6	1.8	0.0	12.3	[12] [13] [17]			
FRES CO-2	Fruqui ntinib	461	7.4	0.66	3.7	0.32	1.5	55.5	[10] [15] [16] [18]
Placeb o	230	4.8	1.8	0.0	16.1	[10] [16] [18] [19]			

Table
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Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma

The FRUTIGA trial investigated **fruquintinib** in combination with paclitaxel for second-line treatment of advanced gastric or GEJ adenocarcinoma.[\[20\]](#)[\[21\]](#)

FRUTIGA Trial: This randomized, double-blind, Phase III study was conducted in China.[\[20\]](#) While it met one of its dual primary endpoints by significantly improving PFS, the improvement in OS was not statistically significant according to the prespecified plan.[\[21\]](#)[\[22\]](#)[\[23\]](#) However, the combination did show significant improvements in secondary endpoints like objective response rate (ORR) and disease control rate (DCR).[\[20\]](#)[\[23\]](#)

Trial	Treat ment Arm	N	Media n OS (mont hs)	HR (OS)	Media n PFS (mont hs)	HR (PFS)	ORR (%)	DCR (%)	Refer ence
FRUTIGA	Fruquintinib + Paclitaxel	351	9.6	0.96	5.6	0.57	42.5	77.2	[20] [21]
	Placebo + Paclitaxel	352	8.4	2.7	22.4	56.3			[20] [21]

Table 3: Efficacy of Fruquintinib in Phase III Gastric/GEJ Cancer Trial.

Non-Small Cell Lung Cancer (NSCLC)

Fruquintinib has also been studied in patients with advanced NSCLC, primarily as a third-line treatment.

FALUCA Trial: This Phase III registration study in China evaluated **fruquintinib** in patients with advanced non-squamous NSCLC who had failed two previous lines of systemic chemotherapy. [\[24\]](#) Another Phase III trial investigated its use in advanced lung squamous NSCLC.[\[3\]](#)

Trial (Tumor Subtype)	Treatment Arm	N	Median OS (months)	Median PFS (months)	ORR (%)	DCR (%)	Reference
Phase II (Non-Squamous)	Fruquintinib	61	N/A	3.8	16.4	>60	[25]
	Placebo	32	N/A	1.2	0.0	<10	
Phase III (Squamous)	Fruquintinib	354	8.9	3.7	13.8	66.7	[3]
	Placebo	173	10.4	1.0	0.6	24.9	

Table 4:
Efficacy
of
Fruquintinib in
Non-Small
Cell Lung
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Trials.

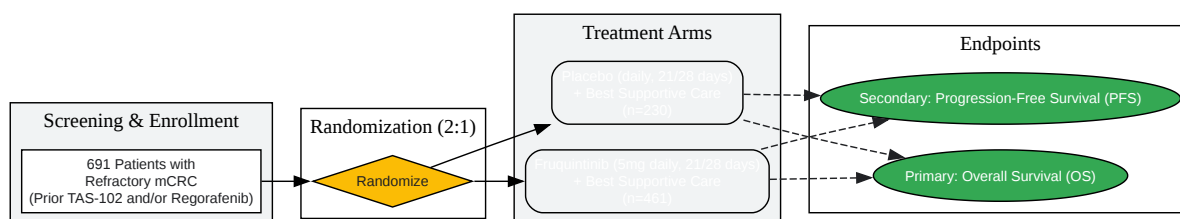
Experimental Protocols

Detailed methodologies were crucial for the robust evaluation of **fruquintinib**'s efficacy and safety. Below are the protocols for the key Phase III trials.

FRESCO-2 Protocol

- Study Design: A global, randomized, double-blind, placebo-controlled, multicenter Phase III trial.[\[14\]](#)[\[15\]](#)

- Patient Population: 691 patients with metastatic colorectal cancer who had progressed on or were intolerant to all standard approved cytotoxic and targeted therapies, including trifluridine-tipiracil and/or regorafenib.[15]
- Inclusion Criteria: ECOG performance status of 0 or 1; documented disease progression after prior therapies.[14]
- Randomization: Patients were randomized 2:1 to receive either **fruquintinib** or a placebo.[15]
- Treatment Regimen: **Fruquintinib** (5 mg) or placebo was administered orally once daily for 21 days of a 28-day cycle, along with best supportive care (BSC).[10] Treatment continued until disease progression or unacceptable toxicity.[10]
- Primary Endpoint: Overall Survival (OS).[13][15]
- Key Secondary Endpoint: Progression-Free Survival (PFS).[13][15]



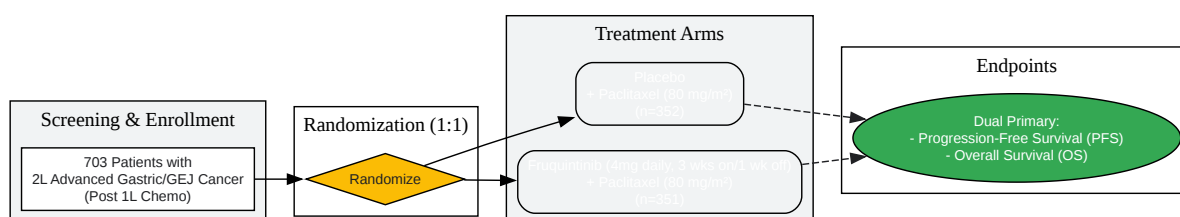
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Caption: Experimental workflow for the FRESKO-2 Phase III trial.

FRUTIGA Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial conducted in China.[20][23]

- Patient Population: 703 patients with advanced gastric or GEJ adenocarcinoma who had progressed after first-line standard chemotherapy.[21][22]
- Randomization: Patients were randomized 1:1.[20]
- Treatment Regimen:
 - Experimental Arm: **Fruquintinib** (4 mg orally, once daily for 3 weeks on, 1 week off) plus paclitaxel (80 mg/m² intravenously on days 1, 8, and 15 of a 4-week cycle).[21]
 - Control Arm: Placebo plus paclitaxel on the same schedule.[21][23]
- Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[20]



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Caption: Experimental workflow for the FRUTIGA Phase III trial.

Conclusion

Initial studies have firmly established **fruquintinib** as an effective anti-angiogenic agent with a manageable safety profile. In metastatic colorectal cancer, the FRESCO and FRESCO-2 trials have demonstrated significant and clinically meaningful survival benefits in a heavily pretreated, refractory population, leading to its approval.[10][19] In gastric cancer, while the OS benefit was not statistically significant in the FRUTIGA trial, the significant improvement in PFS and response rates suggests a potential role for **fruquintinib** in combination regimens.[20][21] Ongoing research continues to explore its efficacy in other solid tumors and in combination with

other therapies, including immune checkpoint inhibitors, to further define its role in the oncology treatment landscape.[7][26]

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